

Application Notes and Protocols for Efficient Oxime Ligation with Bis-aminooxy-PEG2

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Compound of Interest

Compound Name: *Bis-aminooxy-PEG2*

Cat. No.: *B1667426*

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Introduction

Oxime ligation is a robust and chemoselective bioconjugation technique that forms a stable oxime bond between an aminooxy group and an aldehyde or ketone. This reaction is particularly valuable in chemical biology, drug delivery, and diagnostics due to its bioorthogonal nature, proceeding under mild aqueous conditions with high specificity. **Bis-aminooxy-PEG2** is a homobifunctional crosslinker featuring two aminooxy moieties connected by a short polyethylene glycol (PEG) spacer. This reagent is ideal for crosslinking two molecules containing aldehyde or ketone groups, or for applications requiring the bivalent presentation of a single molecule. The PEG spacer enhances water solubility and can reduce the immunogenicity of the resulting conjugate.

These application notes provide a comprehensive guide to the reaction conditions and protocols for efficient oxime ligation using **Bis-aminooxy-PEG2**.

Reaction Conditions for Efficient Oxime Ligation

The efficiency of oxime ligation is influenced by several key parameters, including pH, the presence of a catalyst, reactant concentrations, and reaction time. The following table summarizes the recommended conditions for efficient oxime ligation with **Bis-aminooxy-PEG2**.

Parameter	Recommended Range	Notes
pH	4.0 - 7.5	Optimal pH is typically between 4 and 5. However, with the use of catalysts, the reaction can proceed efficiently at neutral pH (6.5-7.5), which is often necessary for sensitive biological molecules. ^{[1][2]}
Catalyst	Aniline, p-phenylenediamine (pPDA), or m-phenylenediamine (mPDA)	Catalysts significantly accelerate the reaction rate, especially at neutral pH. ^{[1][3][4]} pPDA and mPDA are generally more efficient than aniline.
Catalyst Concentration	10 - 100 mM	Higher catalyst concentrations generally lead to faster reactions. However, the solubility of the catalyst (aniline's is ~100 mM) can be a limiting factor.
Bis-aminoxy-PEG2 Concentration	1 - 10 molar equivalents (relative to the carbonyl-containing molecule)	The optimal concentration depends on the specific application. For crosslinking, a 1:2 molar ratio of Bis-aminoxy-PEG2 to the target molecule may be desired. For surface modification, a higher excess is often used.
Carbonyl-containing Molecule Concentration	Dependent on the specific molecule	Concentrations in the low micromolar (μM) to millimolar (mM) range are common.
Temperature	Room Temperature (20-25°C)	The reaction proceeds efficiently at room temperature. Elevated temperatures are

generally not required and may be detrimental to sensitive biomolecules.

Reaction Time

1 - 24 hours

Reaction time is dependent on pH, catalyst, and reactant concentrations. With a catalyst at neutral pH, reactions can reach completion within a few hours. For less reactive ketones, longer reaction times may be necessary.

Solvent

Aqueous buffers (e.g., PBS, acetate buffer), DMSO, DMF

Aqueous buffers are standard for biological applications. Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants.

Experimental Protocols

Protocol 1: General Protocol for Crosslinking Two Aldehyde- or Ketone-Containing Proteins

This protocol describes a general procedure for crosslinking two different proteins (Protein-CHO-A and Protein-CHO-B) that have been functionalized to contain aldehyde or ketone groups, using **Bis-aminoxy-PEG2**.

Materials:

- Protein-CHO-A (in a suitable buffer, e.g., PBS, pH 7.4)
- Protein-CHO-B (in a suitable buffer, e.g., PBS, pH 7.4)
- **Bis-aminoxy-PEG2**
- Catalyst stock solution (e.g., 1 M aniline or m-phenylenediamine in DMSO or water)

- Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.0)
- Quenching solution (e.g., 1 M hydroxylamine, pH 7.0)
- Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)

Procedure:

- Prepare Reactants:
 - Dissolve Protein-CHO-A and Protein-CHO-B in the Reaction Buffer to a final concentration of 1-10 mg/mL (adjust based on protein properties).
 - Prepare a stock solution of **Bis-aminoxy-PEG2** (e.g., 100 mM in DMSO or water). Note that aminoxy compounds can be sensitive and are best used fresh.
- Ligation Reaction:
 - In a reaction vessel, combine Protein-CHO-A and Protein-CHO-B in a 1:1 molar ratio.
 - Add **Bis-aminoxy-PEG2** to the protein mixture to a final concentration that is 0.5 molar equivalents of the total protein concentration (to favor the formation of A-PEG-B crosslinks).
 - Add the catalyst stock solution to the reaction mixture to a final concentration of 50-100 mM.
 - Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction can be monitored by SDS-PAGE to observe the formation of the higher molecular weight crosslinked product.
- Quenching the Reaction (Optional):
 - To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
- Purification of the Conjugate:

- Purify the crosslinked protein from unreacted components and byproducts using an appropriate chromatography method.
- Size-Exclusion Chromatography (SEC): This is effective for separating the higher molecular weight crosslinked product from the individual proteins and excess reagents.
- Ion-Exchange Chromatography (IEX): This can be used if the crosslinked product has a different net charge compared to the starting proteins.
- Characterization:
 - Analyze the purified conjugate by SDS-PAGE to confirm its size and purity.
 - Mass spectrometry can be used to confirm the identity of the crosslinked product.

Protocol 2: Labeling of a Glycoprotein with Bis-aminooxy-PEG2 for Bivalent Display

This protocol details the modification of a glycoprotein to introduce aldehyde groups followed by labeling with **Bis-aminooxy-PEG2**. This can be used, for example, to create a scaffold for attaching two other molecules.

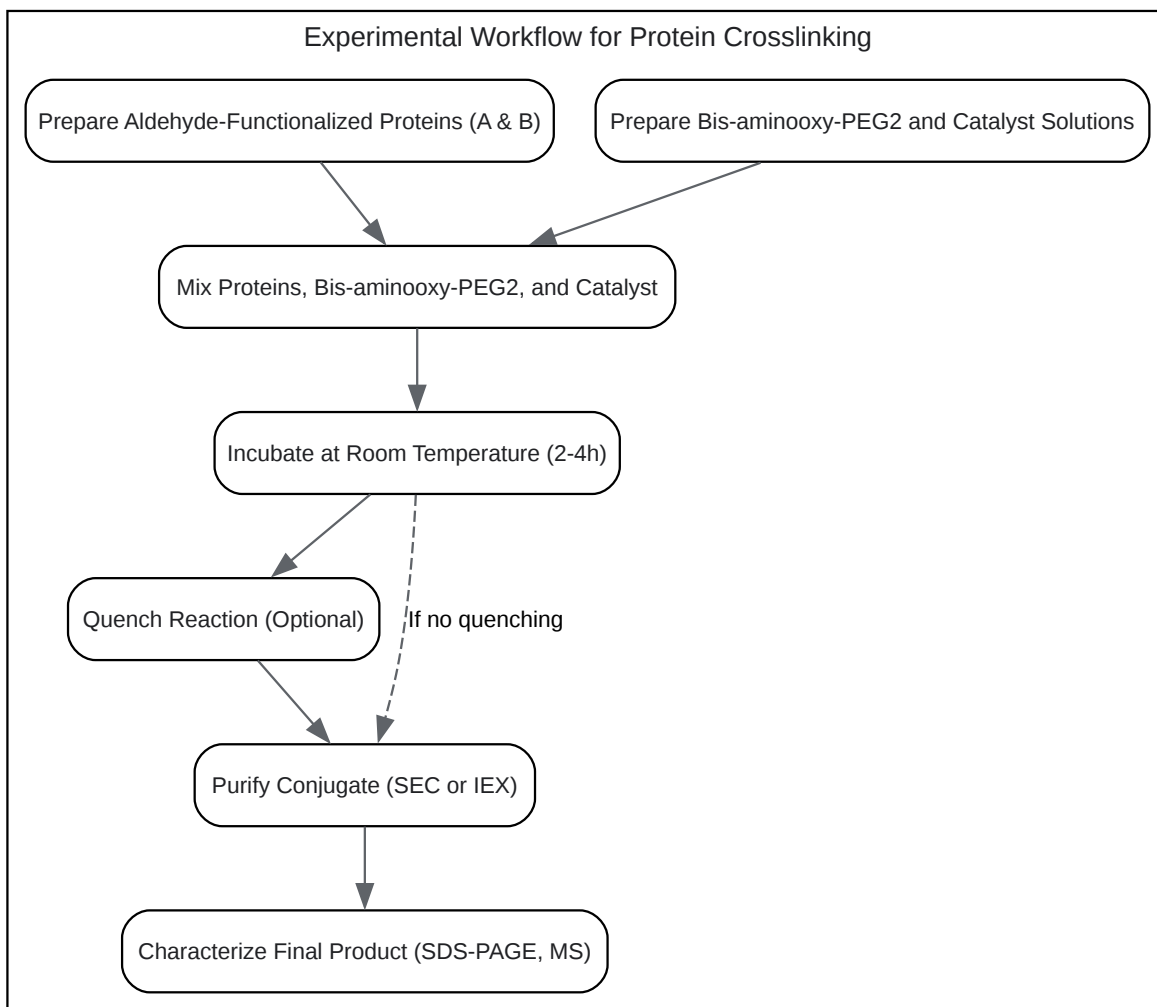
Materials:

- Glycoprotein (e.g., an antibody)
- Sodium meta-periodate (NaIO_4)
- Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
- **Bis-aminooxy-PEG2**
- Catalyst stock solution (e.g., 1 M aniline in water)
- Desalting column
- Ethylene glycol

Procedure:

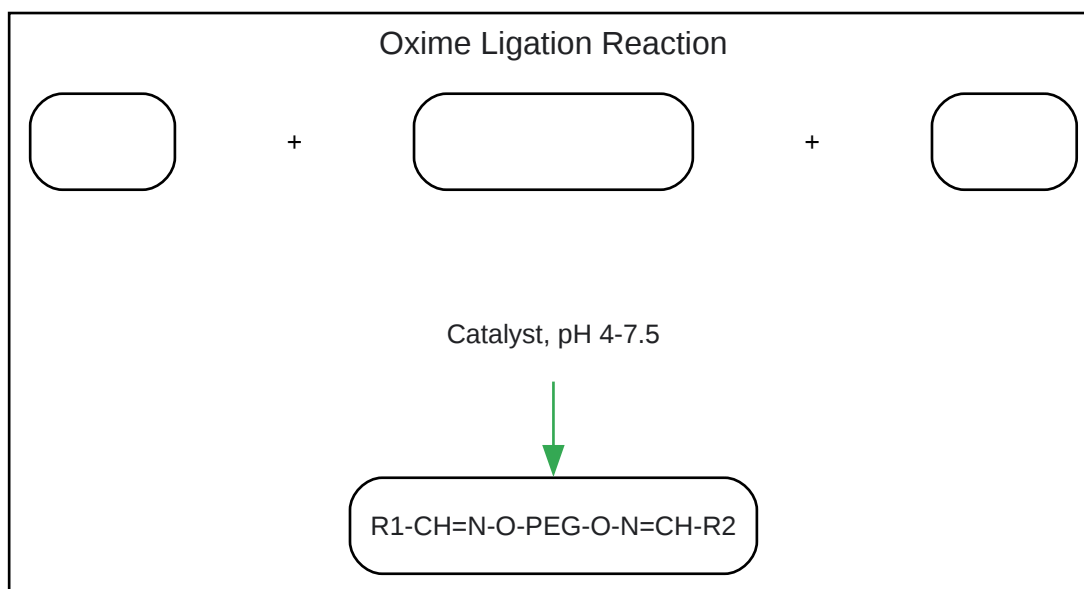
- Oxidation of Glycoprotein:
 - Dissolve the glycoprotein in the Reaction Buffer to a concentration of 1-5 mg/mL.
 - Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
 - Incubate the reaction on ice for 30 minutes in the dark.
 - Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.
 - Remove excess periodate and byproducts using a desalting column, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4).
- Ligation Reaction:
 - To the oxidized glycoprotein solution, add **Bis-aminooxy-PEG2** from a stock solution to a final concentration of 5-10 molar equivalents.
 - Add the catalyst stock solution to a final concentration of 50-100 mM.
 - Incubate the reaction at room temperature for 2 hours.
- Purification:
 - Purify the labeled glycoprotein using a desalting column or dialysis to remove excess **Bis-aminooxy-PEG2** and catalyst.
 - For higher purity, SEC or IEX chromatography can be employed.
- Characterization:
 - The degree of labeling can be assessed using various methods, such as reacting the remaining free aminooxy group with an aldehyde-containing fluorescent dye and measuring the fluorescence.

Visualizations



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Caption: Workflow for protein crosslinking.



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Caption: **Bis-aminooxy-PEG2** crosslinking reaction.

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